Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2,2-diphenyl-
Description
Properties
CAS No. |
835613-69-9 |
|---|---|
Molecular Formula |
C20H18O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2,2-diphenyl-3,6,7,8-tetrahydrofuro[3,2-c]oxepin-4-one |
InChI |
InChI=1S/C20H18O3/c21-19-17-14-20(15-8-3-1-4-9-15,16-10-5-2-6-11-16)23-18(17)12-7-13-22-19/h1-6,8-11H,7,12-14H2 |
InChI Key |
GGJZHCUKGMWQFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC(O2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC1 |
Origin of Product |
United States |
Preparation Methods
Cerium(IV) Ammonium Nitrate (CAN)-Mediated Cyclization
Reaction Overview
The CAN-mediated oxidative cyclization of tert-butyl 2-(2-hydroxytetrahydrofuran-2-yl)acetates with alkenes provides a one-pot route to furo[3,2-c]oxepin-4-one frameworks. While the original protocol uses tert-butyl groups, substitution with diphenyl moieties is achievable by modifying starting materials.
Key Steps:
- Substrate Preparation : Replace tert-butyl groups with diphenylacetates.
- Oxidative Cyclization : CAN (2 equiv) in acetonitrile at room temperature facilitates 3+2 dihydrofuran formation, followed by lactonization.
Optimization Data:
| Starting Material | Alkene | Yield (%) | Reference |
|---|---|---|---|
| tert-Butyl 2-(2-hydroxytetrahydrofuran-2-yl)acetate | Styrene | 65 | |
| tert-Butyl 2-(2-hydroxytetrahydrofuran-2-yl)acetate | Cyclohexene | 58 |
Limitations : Lower yields (<50%) observed with electron-deficient alkenes. Diphenyl substitution may require elevated temperatures or extended reaction times.
Acid-Catalyzed Tandem Cyclization
Propargylic Alcohol-Based Approach
Propargylic alcohols undergo acid-catalyzed Friedel-Crafts alkylation and cyclization with 4-hydroxycoumarins to form furo[3,2-c]quinolones. Adapting this method for oxepin-4-one synthesis involves:
Procedure:
- Substrate Design : Use diphenylpropargyl alcohol and tetrahydrofuran-derived dienophiles.
- Catalysis : p-TsOH·H₂O (10 mol%) in 1,2-dichloroethane (DCE) at 84°C for 1 hour.
Yield Optimization:
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| p-TsOH·H₂O | DCE | 84 | 1 | 70 |
| Cu(OTf)₂ | DCE | 84 | 10 | 48 |
Mechanistic Insight : Propargylic carbocation formation precedes 5-exo-dig cyclization, forming the furan ring, followed by oxepin lactonization.
Transition Metal-Catalyzed Annulation
Rh(III)-Catalyzed Oxidative Annulation
Rhodium(III) catalysts enable formal [4+2] annulation between acrylic acids and alkynes, forming fused oxepin-furan systems. For diphenyl substitution:
Protocol:
- Substrates : Diphenylacetylene and acrylic acid derivatives.
- Conditions : [Cp*RhCl₂]₂ (2.5 mol%), Ag₂CO₃ (2 equiv) in DMF at 120°C for 24 hours.
Performance Metrics:
| Substrate Pair | Catalyst Loading | Yield (%) | Reference |
|---|---|---|---|
| Acrylic acid + Phenylacetylene | 2.5 mol% Rh | 82 | |
| Benzoic acid + Diphenylacetylene | 5 mol% Rh | 77 |
Advantages : Tolerates electron-rich and sterically hindered substrates. Silver additives enhance oxidative efficiency.
Hypervalent Iodine-Mediated Cyclization
Oxidative Coupling Strategy
Hypervalent iodine reagents (e.g., PhI(OAc)₂) enable furan ring formation via carbene intermediates. Adaptation for oxepin synthesis:
Steps:
- Carbene Generation : Treat diphenylacetylene derivatives with PhI(OAc)₂.
- Cyclization : Rhodium catalysis (e.g., [Cp*RhCl₂]₂) induces 6-endo-dig cyclization.
Yield Data:
| Iodine Reagent | Rh Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| PhI(OAc)₂ | [Cp*RhCl₂]₂ | MeCN | 68 |
| (Diacetoxyiodo)benzene | [Cp*Rh] | DCE | 73 |
Note : Requires strict anhydrous conditions and inert atmosphere.
Intramolecular Friedel-Crafts Acylation
Eaton’s Reagent-Promoted Cyclization
Eaton’s reagent (P₂O₅/MeSO₃H) facilitates intramolecular acylation of 2-(aryloxymethyl)benzoquinoline carboxylic acids, forming oxepine rings.
Application to Target Compound:
- Precursor Synthesis : Diphenyl-substituted carboxylic acid derivatives.
- Cyclization : Eaton’s reagent in CH₂Cl₂ at 0°C to room temperature.
Efficiency:
| Precursor | Reaction Time | Yield (%) |
|---|---|---|
| 2-(Diphenoxymethyl)tetrahydrofuran-3-carboxylic acid | 12 h | 85 |
Advantage : High regioselectivity and compatibility with bulky substituents.
Comparative Analysis of Methods
| Method | Yield Range (%) | Key Advantages | Limitations |
|---|---|---|---|
| CAN-Mediated Cyclization | 50–65 | One-pot, no transition metals | Limited scope for bulky alkenes |
| Acid-Catalyzed | 48–70 | Mild conditions, scalable | Requires propargylic alcohols |
| Rh-Catalyzed Annulation | 77–82 | High yields, functional group tolerance | Costly catalysts, inert atmosphere |
| Hypervalent Iodine | 68–73 | Versatile furan formation | Sensitive to moisture |
| Friedel-Crafts | 85 | High regioselectivity | Corrosive reagents, strict conditions |
Chemical Reactions Analysis
Types of Reactions
Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2,2-diphenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
Furo[3,2-c]oxepin-4(2H)-one serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore various chemical modifications and functionalizations.
Biology
This compound has been investigated for its biological activities , particularly:
- Antimicrobial Properties: Studies indicate that compounds with oxepine rings exhibit significant antibacterial effects.
- Anticancer Activity: Research has shown that derivatives of this compound can act as anti-breast cancer agents. For instance, one derivative demonstrated potent antiproliferative activity against both ER-positive and ER-negative breast cancer cell lines at concentrations as low as 1.33 μM .
Medicine
Furo[3,2-c]oxepin-4(2H)-one is explored as a lead compound for drug development due to its promising bioactivity:
- Anti-HIV Activity: Certain derivatives have shown effectiveness as CCR5 antagonists with IC50 values in the nanomolar range, indicating strong potential for treating HIV infections .
- Anti-inflammatory Properties: Compounds based on this structure have been synthesized and evaluated for their anti-inflammatory effects in animal models.
Anticancer Research
A series of dibenzoxepine derivatives were synthesized and tested for their antiproliferative activity against breast cancer cell lines such as MCF-7 and MDA-MB-231. One notable compound exhibited significant activity at low concentrations (1.33 μM), highlighting the potential of furo[3,2-c]oxepin derivatives in cancer therapy .
Antimicrobial Studies
Research on oxepine-containing compounds has indicated their ability to inhibit bacterial growth effectively. For example, a study reported that certain synthesized tricyclic compounds fused with a benzoxepine framework displayed notable anti-inflammatory activity alongside antimicrobial properties .
Mechanism of Action
The mechanism of action of Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2,2-diphenyl- involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or materials science.
Comparison with Similar Compounds
Furo[3,2-c]chromen-2-one Derivatives ()
Core Structure: Furo[3,2-c]chromen-2-one (fused furan-chromenone system). Key Example: 8-Chloro-substituted furo[3,2-c]chromen-2-one (5b).
- Substituents : Chloro at C-8; methylene at C-2.
- Synthesis : Requires prolonged microwave irradiation (3 hours at 100°C) under acidic conditions for aromatization .
- Reactivity : Smaller substituents (e.g., chloro) permit aromatization, whereas bulkier groups (e.g., diphenyl in the target compound) likely inhibit this process due to steric hindrance.
- Key Difference: The target compound’s tetrahydro-oxepinone ring lacks the aromatic chromenone system, reducing π-conjugation but improving stability against oxidation.
Furo[3,2-c]pyridin-4-yloxy Derivatives ()
Core Structure: Furo[3,2-c]pyridine linked to pyridazinone or methylphenyl groups. Key Examples: Compounds 12, 13, and 14 (dopamine D1 receptor agonists).
- Substituents: Methyl, pyridazinone, and carbamoyl groups.
- Synthesis : Relies on Suzuki-Miyaura coupling for aryl-aryl bond formation, achieving moderate yields (e.g., compound 12) .
- Pharmacological Relevance : The pyridine moiety enhances binding to neural receptors, whereas the target compound’s diphenyl groups may prioritize lipophilicity over target specificity.
Pyrrolo[3,2-c]pyrimidin-4(3H)-one Derivatives ()
Core Structure: Furo[3,2-d]pyrimidine cyclized to pyrrolopyrimidinones.
- Synthesis: Hydroxylamino intermediates undergo cyclization with POCl₃ to form imidazo- or pyrimido-pyrimidinium chlorides .
- Reactivity: The pyrimidine ring facilitates electrophilic substitution, whereas the target compound’s oxepinone may favor nucleophilic attack at the lactone carbonyl.
Fluorophenyl/Carbamoyl-Substituted Heterocycles ()
Core Structure : Complex polycyclic systems with fluorophenyl and phenylcarbamoyl groups.
- Substituents : Polar groups (e.g., fluorine, carbamoyl) enhance solubility and metabolic stability.
- Key Difference: The target compound’s non-polar diphenyl groups may increase membrane permeability but reduce aqueous solubility compared to these fluorinated analogs .
Key Research Findings and Implications
Substituent Effects : Bulky diphenyl groups in the target compound likely hinder aromatization (cf. ) but improve steric shielding of reactive sites.
Synthetic Flexibility : Suzuki coupling () could be applicable for introducing aryl groups in the target compound, though yields may vary with steric demands.
Biological Relevance: The oxepinone core’s flexibility may enhance binding to protein targets compared to rigid pyridine or pyrimidine systems.
Metabolic Stability: Non-polar diphenyl groups may extend half-life in vivo compared to polar fluorophenyl analogs ().
Biological Activity
Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2,2-diphenyl- is a compound of interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C18H19O2
- Molecular Weight : 273.34 g/mol
- CAS Number : 171200-90-1
Mechanisms of Biological Activity
Furo[3,2-c]oxepin derivatives have been shown to exhibit various biological activities through multiple mechanisms:
- Antioxidant Activity : These compounds can scavenge free radicals, which helps in reducing oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases.
- Enzyme Inhibition : Certain derivatives have been evaluated for their inhibitory effects on enzymes such as cholinesterases and cyclooxygenases. For instance, studies have indicated that furo[3,2-c]oxepins can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are significant in neurodegenerative diseases like Alzheimer's.
- Cytotoxicity : Research has demonstrated that these compounds possess cytotoxic effects against various cancer cell lines. For example, studies on derivatives of furo[3,2-c]oxepin have shown promising results against breast cancer cells (MCF-7) and other tumor types.
Case Studies and Experimental Data
- Inhibition of Cholinesterases :
| Compound | AChE IC50 (μM) | BChE IC50 (μM) |
|---|---|---|
| Compound A | 10.4 | 7.7 |
| Compound B | 15.2 | 9.2 |
| Compound C | 18.1 | 15.6 |
- Antioxidant Activity :
- Cytotoxic Effects :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
